molecular formula C8H15O2P B14168326 Diallylphosphinic acid ethyl ester CAS No. 757-71-1

Diallylphosphinic acid ethyl ester

Cat. No.: B14168326
CAS No.: 757-71-1
M. Wt: 174.18 g/mol
InChI Key: BSKOELWERIMNMG-UHFFFAOYSA-N
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Description

Diallylphosphinic acid ethyl ester is an organophosphorus compound characterized by two allyl groups and an ethyl ester attached to a phosphorus atom. Its synthesis often involves allylation reactions of H-phosphinate esters, though challenges arise in specific transformations. For instance, ring-closing metathesis (RCM) of diallylphosphinic acid fails entirely, necessitating alternative pathways such as esterification via metathesis to achieve derivatives like phospholene esters (yield: 31%) . This reactivity limitation distinguishes it from related phosphinic/phosphonic esters, which are pivotal in materials science, catalysis, and medicinal chemistry.

Properties

CAS No.

757-71-1

Molecular Formula

C8H15O2P

Molecular Weight

174.18 g/mol

IUPAC Name

3-[ethoxy(prop-2-enyl)phosphoryl]prop-1-ene

InChI

InChI=1S/C8H15O2P/c1-4-7-11(9,8-5-2)10-6-3/h4-5H,1-2,6-8H2,3H3

InChI Key

BSKOELWERIMNMG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=C)CC=C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process leverages a peroxide catalyst (e.g., di-tert-butyl peroxide) to generate radicals that facilitate the addition of allyl groups to the phosphorus center. The general reaction proceeds as:
$$ \text{R-P(O)(OR')H} + \text{CH}2=\text{CH-CH}2\text{X} \xrightarrow{\Delta, \text{peroxide}} \text{R-P(O)(OR')(CH}2\text{CH=CH}2\text{)} $$
where $$ \text{R} $$ and $$ \text{R'} $$ denote alkyl or aryl groups, and $$ \text{X} $$ is a substituent such as hydrogen or halogen.

Experimental Protocol

  • Reactants : Ethyl phosphonous acid ester (e.g., ethyl hydrogen phosphonite) and allyl olefin (e.g., allyl chloride or allyl alcohol).
  • Catalyst : Di-tert-butyl peroxide (1–5 mol%).
  • Conditions :
    • Temperature: 150–170°C
    • Reaction time: 1–3 hours
    • Solvent: Toluene or 1,4-dioxane (optional)
  • Workup : Distillation under reduced pressure to isolate the product.

Optimization Insights

  • Olefin stoichiometry : A 1:2 molar ratio of phosphonous acid ester to allyl olefin maximizes monoesterification while minimizing polymer byproducts.
  • Catalyst loading : Excess peroxide (>5 mol%) risks over-oxidation, reducing yield.
  • Temperature control : Reactions above 170°C promote side reactions, such as P–O bond cleavage.

Table 1: Representative Yields and Conditions

Phosphonous Acid Ester Olefin Catalyst Yield (%) Purity (%)
Ethyl hydrogen phosphonite Allyl chloride Di-tert-butyl peroxide 92 98
Methyl hydrogen phosphonite Allyl alcohol Cumene hydroperoxide 85 95

Two-Step Esterification-Hydrolysis

A hypothetical route involves initial synthesis of diallylphosphinic acid followed by esterification with ethanol:

Step 1 : Hydrolysis of diallylphosphinous chloride:
$$ \text{ClP(C}3\text{H}5\text{)}2 + \text{H}2\text{O} \rightarrow \text{HP(O)(C}3\text{H}5\text{)}_2 + \text{HCl} $$

Step 2 : Esterification with ethanol:
$$ \text{HP(O)(C}3\text{H}5\text{)}2 + \text{C}2\text{H}5\text{OH} \xrightarrow{\text{H}^+} \text{C}2\text{H}5\text{OP(O)(C}3\text{H}5\text{)}2 + \text{H}_2\text{O} $$

While this method is theoretically viable, no experimental data corroborate its efficacy for the target compound.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Advantages Disadvantages Scalability
Peroxide-catalyzed addition High yield (90–98%), short reaction time Requires specialized catalysts Industrial-scale feasible
Michaelis-Arbuzov Well-established protocol Low specificity for phosphinic esters Limited by side reactions
Two-step esterification Avoids radical intermediates Multi-step, lower overall yield Laboratory-scale only

Mechanism of Action

Comparison with Similar Compounds

Phosphinic Acid Esters

  • Ethyl Diphenylphosphinate (C₁₄H₁₅O₂P) :

    • Structure : Features two phenyl groups and an ethyl ester.
    • Properties : Higher molecular weight (246.246 g/mol) and aromatic substituents enhance steric bulk and thermal stability compared to diallylphosphinic acid ethyl ester .
    • Reactivity : Unlike diallyl derivatives, phenyl groups resist RCM but facilitate aryl cross-coupling reactions.
  • Diallylphosphinic Acid Propyl/Pentyl/Isopropyl Esters :

    • Structural Variation : Alkyl chain length (propyl, pentyl) or branching (isopropyl) alters hydrophobicity and melting points. Ethyl esters typically exhibit lower viscosity than longer-chain analogues .

Phosphonic Acid Esters

  • Ethyl 2-(Diethoxyphosphoryl)acetate (Triethylphosphonoacetate): Structure: Contains a phosphoryl (P=O) group and an ethyl acetate moiety.
  • Dimethyl Ethylphosphonate (C₄H₁₁O₃P) :

    • Structure : Methoxy groups replace allyl/aryl substituents.
    • Properties : Lower molecular weight (138.102 g/mol) and higher volatility make it suitable as a flame retardant, unlike the less volatile diallyl derivatives .

Unsaturated Phosphorus Esters

  • (E)-Ethyl 4-(Diethoxyphosphoryl)but-2-enoate: Structure: Conjugated diene system with a phosphoryl group. Reactivity: The α,β-unsaturated ester enables Diels-Alder reactions, a feature absent in this compound due to its non-conjugated allyl groups .

Data Tables

Table 1. Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity
This compound C₇H₁₃O₂P 176.15 Allyl, ethyl ester Failed RCM
Ethyl diphenylphosphinate C₁₄H₁₅O₂P 246.246 Phenyl, ethyl ester Aryl cross-coupling
Triethylphosphonoacetate C₈H₁₇O₅P 224.19 Phosphoryl, ethyl ester Nucleophilic substitution
Dimethyl ethylphosphonate C₄H₁₁O₃P 138.102 Methoxy, ethyl Flame retardancy

Q & A

Basic: What are the established synthesis routes for diallylphosphinic acid ethyl ester, and how do reaction conditions influence yield?

Methodological Answer:
this compound is typically synthesized via esterification reactions involving hypophosphorous acid derivatives and alcohols. For example, analogous phosphinic esters are prepared by reacting dialkylphosphinic acids with alcohols under acid catalysis (e.g., sulfuric acid) at controlled temperatures (60–80°C) to minimize side reactions like hydrolysis . Optimization of molar ratios (e.g., 1:2 for acid to alcohol) and solvent selection (e.g., toluene for azeotropic water removal) can improve yields above 70%. Monitoring reaction progress via FT-IR for P–O–C bond formation (peaks at 1050–1150 cm⁻¹) is recommended .

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR are critical. The ³¹P NMR spectrum typically shows a singlet near δ 30–40 ppm for phosphinic esters, while allyl protons (CH₂=CH–) appear as doublets of doublets at δ 5.0–5.8 ppm in ¹H NMR .
  • Mass Spectrometry (MS): Electron-impact MS reveals fragmentation patterns, such as loss of the ethyl group (m/z –45) or allyl fragments (m/z –41), confirming molecular structure .
  • Chromatography: Gas chromatography (GC) with flame ionization detection (FID) quantifies purity (>95% is typical for research-grade samples) .

Advanced: How can factorial design optimize reaction parameters for synthesizing this compound with high enantiopurity?

Methodological Answer:
A 2³ factorial design can evaluate three factors: temperature (60°C vs. 80°C), catalyst loading (1% vs. 3% H₂SO₄), and reaction time (4 vs. 8 hours). Response variables include yield and enantiomeric excess (ee). Statistical analysis (ANOVA) identifies significant interactions; for example, higher catalyst loading may reduce ee due to racemization. Central composite designs further refine optimal conditions, with validation via chiral HPLC (e.g., Chiralpak IC column) .

Advanced: How should researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:
Discrepancies in toxicity studies (e.g., LD₅₀ values) may arise from impurities (e.g., residual hypophosphorous acid) or analytical limitations. Mitigation strategies include:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) to isolate the target compound.
  • Sensitive Detection: LC-MS/MS for trace quantification of byproducts (detection limit <1 ppm) .
  • Standardized Protocols: Adopt OECD Test Guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure reproducibility .

Basic: What role do phosphate esters like this compound play in bioorganic chemistry?

Methodological Answer:
Phosphate esters are pivotal in mimicking biological phosphorylated compounds (e.g., ATP analogs). This compound’s allyl groups enable radical-mediated crosslinking in polymer-supported enzyme studies. Its stability in aqueous buffers (pH 6–8) makes it suitable for probing phosphatase activity via ³¹P NMR monitoring of hydrolysis .

Advanced: What membrane separation technologies are viable for purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Nanofiltration (NF): Polyamide membranes (MWCO 200–300 Da) selectively retain larger byproducts (e.g., oligomeric phosphinic acids) while allowing the ester (MW ~166 g/mol) to permeate.
  • Liquid-Liquid Extraction: Partition coefficients (log P) of ~2.5 favor extraction into dichloromethane over aqueous phases.
  • Simulated Moving Bed (SMB) Chromatography: Continuous separation achieves >99% purity, with ethanol/water as eluents .

Advanced: How do thermal degradation pathways of this compound impact its application in high-temperature environments?

Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, with major mass loss (~70%) attributed to allyl group elimination (forming volatile alkenes). To enhance thermal stability:

  • Additives: Incorporate 1 wt% hindered phenol antioxidants (e.g., BHT) to delay degradation.
  • Kinetic Studies: Isoconversional methods (e.g., Flynn-Wall-Ozawa) calculate activation energy (~120 kJ/mol) for shelf-life prediction .

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